
2,4,6-trimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide, which is a functional group that is typically found in various organic compounds. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the sulfonamide group, possibly through a reaction with a suitable sulfonyl chloride. The tetrahydroquinoline group could be formed through a Povarov reaction or similar .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo various chemical reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonyl chloride and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be soluble in polar solvents due to the presence of the sulfonamide group .Applications De Recherche Scientifique
Anticancer Applications
Sulfonamide derivatives have been extensively studied for their pro-apoptotic effects in cancer cells. Compounds bearing the sulfonamide fragment have shown significant in vitro anti-cancer activity against various cancer cell lines, including human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cell lines. The activation of apoptotic genes, such as caspase 3, caspase 8, and caspase 9, mediated by the activation of p38, suggests these compounds' potential as anticancer agents (Cumaoğlu et al., 2015). Additionally, novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and shown to possess potent antitumor activities, indicating their potential as a new class of antitumor agents (Alqasoumi et al., 2010).
Antimicrobial Evaluation
The antimicrobial evaluation of sulfonamide derivatives has also been a significant area of research. New compounds of quinoline clubbed with sulfonamide moiety synthesized for use as antimicrobial agents displayed high activity against Gram-positive bacteria, highlighting their potential in addressing antibiotic resistance challenges (Biointerface Research in Applied Chemistry, 2019).
Chemical Nucleases and Catalysis
Sulfonamide derivatives have been used to form coordination compounds with metals such as copper(II), acting as chemical nucleases in the presence of ascorbate/H2O2. These complexes produce reactive oxygen species, including hydroxyl and singlet oxygen-like species, demonstrating their potential applications in biochemical and medicinal chemistry (Macías et al., 2006).
Synthetic Applications in Organic Chemistry
The directed ortho metalation (DoM) methodology has been applied to arylsulfonamides, highlighting the vast possibilities inherent in these compounds for heterocyclic synthesis, rearrangements, and cross-coupling reactions. This methodology demonstrates sulfonamides' role as powerful directed metalation groups (DMGs) in organic synthesis (Familoni, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-5-11-28(24,25)23-10-6-7-18-8-9-19(14-20(18)23)22-29(26,27)21-16(3)12-15(2)13-17(21)4/h8-9,12-14,22H,5-7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDCUYPTUPHKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

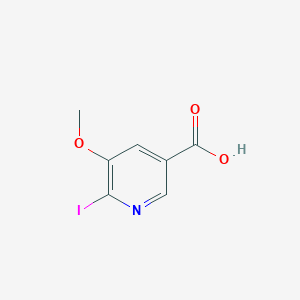
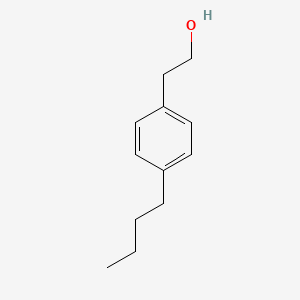
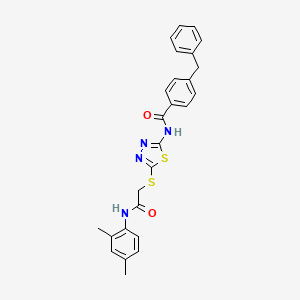
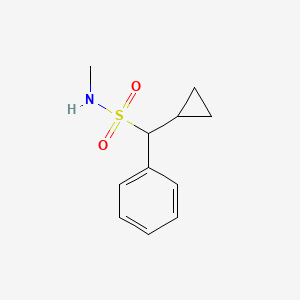
![2-[(2-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2665644.png)
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(2-ethyl-5-methylpyrrolidin-1-yl)propan-1-one](/img/structure/B2665646.png)
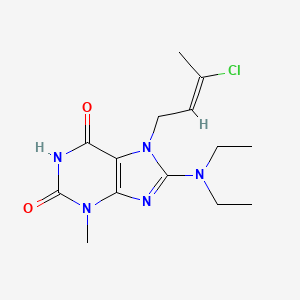
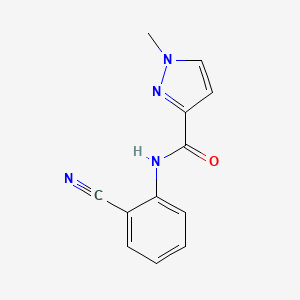

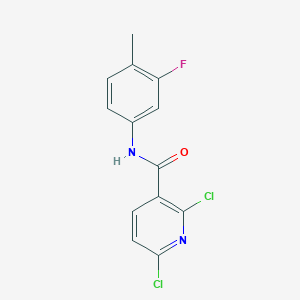
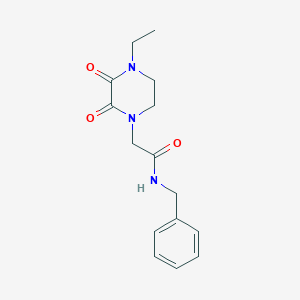

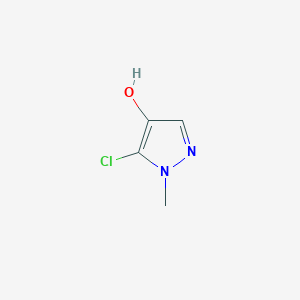
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2665659.png)